3-Methoxy-6-methyl-2-nitropyridine
Overview
Description
3-Methoxy-6-methyl-2-nitropyridine is an organic compound with a molecular weight of 168.15 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of 3-Methoxy-6-methyl-2-nitropyridine can be achieved from 3-Hydroxy-6-methyl-2-nitropyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of 3-Methoxy-6-methyl-2-nitropyridine contains 20 bonds in total, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The reaction mechanism of 3-Methoxy-6-methyl-2-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
3-Methoxy-6-methyl-2-nitropyridine is a solid substance stored at ambient temperature . It has a molecular weight of 168.15 .Scientific Research Applications
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Synthesis and Reactions of Nitropyridines
- Field : Organic Chemistry
- Application : Nitropyridines, including 3-Methoxy-6-methyl-2-nitropyridine, are used in various synthesis and reaction processes . They are obtained by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .
- Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
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Synthesis of 3-Methoxy-6-methyl-2-nitropyridine
- Field : Organic Chemistry
- Application : 3-Hydroxy-6-methyl-2-nitropyridine is used in the synthesis of 3-Methoxy-6-methyl-2-nitropyridine .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The synthesis results in the formation of 3-Methoxy-6-methyl-2-nitropyridine .
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Synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile
- Field : Organic Chemistry
- Application : 2-Chloro-6-methoxy-3-nitropyridine is used in the synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The synthesis results in the formation of 6-methoxy-3-nitropyridine-2-carbonitrile .
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Synthesis of Imidazo[4,5-c]pyridines
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Synthesis of 5-Nitropyridine-2-sulfonic Acid
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Synthesis of 4-Substituted-2-alkylamino-5-nitropyridines
- Field : Organic Chemistry
- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
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Radiofluorination of 2-fluoropyridines
- Field : Radiochemistry
- Application : In 2-fluoropyridines, isotopic exchange (18F/19F) has been studied . This type of radiofluorination shows distinct advantages because the ratio of the rate constants of the 18F/19F exchange can exceed those for the displacement of other halogens up to 10^3 .
- Method : The specific method of isotopic exchange is not mentioned in the source .
- Results : The radiochemical yield for 2-fluoropyridine was 90 ± 2%. Even if 2-fluoropyridine was substituted by an electron-donating group such as a methyl or a methoxy group, radiochemical yields were 80 ± 1 and 78 ± 1%, respectively .
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Synthesis of 2-substituted-5-nitro-pyridines
- Field : Organic Chemistry
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The synthesis results in the formation of a series of 2-substituted-5-nitro-pyridines .
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Synthesis of 4-substituted-2-alkylamino-5-nitropyridines
- Field : Organic Chemistry
- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety And Hazards
3-Methoxy-6-methyl-2-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
3-methoxy-6-methyl-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-6(12-2)7(8-5)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEJSIYKPVLUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369484 | |
Record name | 3-methoxy-6-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-methyl-2-nitropyridine | |
CAS RN |
24015-98-3 | |
Record name | 3-methoxy-6-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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